2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Description
Structural Identification and Nomenclature
2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound featuring a pyridine ring substituted with a bromine atom at position 5 and fused to a partially saturated isoquinoline system. Its systematic IUPAC name reflects this structure: 2-(5-bromopyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline .
Key identifiers :
- CAS Registry Number : 553679-54-2
- SMILES :
Brc1ccc(nc1)N1CCc2c(C1)cccc2 - InChIKey :
JANKGNBDRWYWSN-UHFFFAOYSA-N
The molecular architecture consists of a pyridine moiety linked via a single bond to the nitrogen atom of a tetrahydroisoquinoline system (Figure 1). This configuration introduces both aromatic and aliphatic characteristics, influencing its reactivity and spectroscopic behavior.
Physical and Chemical Properties
Molecular Weight and Formula
The compound has a molecular formula of C₁₄H₁₃BrN₂ , yielding a molecular weight of 289.17 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₂ |
| Molecular Weight | 289.17 g/mol |
Spectroscopic Characterization
NMR Spectroscopy Analysis
1H NMR data for structurally related compounds provide insights into expected signals:
- Tetrahydroisoquinoline protons : Resonances between δ 2.70–3.90 ppm (methylene groups) and δ 6.80–7.40 ppm (aromatic protons).
- Pyridine protons : A doublet near δ 8.50 ppm (H-6) and a multiplet at δ 7.60–7.80 ppm (H-3 and H-4).
13C NMR would likely show signals for the pyridine carbons (C-5 brominated) near 120–150 ppm and tetrahydroisoquinoline carbons at 20–50 ppm (aliphatic) and 110–140 ppm (aromatic).
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLAIRZHEAKECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline Derivatives (Related Core)
A relevant precursor, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been synthesized efficiently via a four-step process starting from 3-bromophenylacetonitrile. This method provides insight into the preparation of brominated tetrahydroisoquinoline cores, which can be adapted for the target compound.
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Catalytic hydrogenation of 3-bromophenylacetonitrile | Raney nickel catalyst, methanol/ethanol solvent, hydrogen gas | 3-Bromophenethylamine |
| 2 | Carbamate formation | Methyl chloroformate, acid-binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate |
| 3 | Cyclization with 2-oxoacetic acid | Tetrahydrofuran solvent, concentrated sulfuric acid | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| 4 | Hydrolysis | Sulfuric acid of certain concentration | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
This sequence demonstrates the efficient formation of a brominated tetrahydroisoquinoline core via reduction, amidation, ring closure, and hydrolysis.
Comparative Data Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Key Intermediate/Product | Yield (%) (if reported) |
|---|---|---|---|---|---|
| 1 | Catalytic hydrogenation | 3-Bromophenylacetonitrile | Raney nickel, H2, MeOH/EtOH | 3-Bromophenethylamine | Not specified |
| 2 | Carbamate formation | 3-Bromophenethylamine | Methyl chloroformate, acid-binding agent | Methyl 3-bromophenethylcarbamate | Not specified |
| 3 | Cyclization | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid | THF, concentrated H2SO4 | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not specified |
| 4 | Hydrolysis | Above intermediate | Concentrated H2SO4 | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Not specified |
| 5 | Cross-coupling (inferred) | 6-Bromo-tetrahydroisoquinoline derivative and 5-bromo-2-pyridinyl halide | Pd-catalyst, base, suitable solvent (e.g., toluene, dioxane) | This compound | Not specified |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki–Miyaura Coupling)
The bromine atom at the 5-position of the pyridine ring participates in palladium-catalyzed cross-coupling reactions. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 75°C, 19 h | 2-(5-Phenyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | 34–41% |
This reaction enables the introduction of aryl or heteroaryl groups at the brominated position, leveraging the pyridine ring’s electron-withdrawing nature to enhance reactivity .
Reductive Amination and Alkylation
The secondary amine in the tetrahydroisoquinoline core undergoes alkylation or reductive amination. For instance:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Condensation with aldehydes | AcOH (cat.), MeOH, rt, 16 h; NaCNBH₃, MeOH, rt, 3 h | N-Alkylated derivatives | 30–88% |
In a representative protocol, 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline reacts with aldehydes (e.g., 2-bromobenzaldehyde) under reductive conditions to form tertiary amines .
Schiff Base Formation
The amine group participates in imine formation with carbonyl compounds:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reaction with 3,4-dichloroaniline | Solvent (CDCl₃), rt | (E)-N-((5-Bromo-2-pyridinyl)methylene)-3,4-dichloroaniline | 88.9% |
This reaction proceeds under mild conditions, yielding stable Schiff bases characterized by
-NMR and crystallography .
Cyclization and Heterocycle Formation
The tetrahydroisoquinoline scaffold participates in multicomponent cyclization reactions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reaction with isatin and phenylacetylene | Benzoic acid (cat.), toluene, 110°C | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | 78–85% |
This protocol leverages the amine’s nucleophilicity and the pyridinyl group’s directing effects to form fused heterocycles .
Oxidative Coupling
Hypervalent iodine(III) reagents facilitate biaryl bond formation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative coupling with PIFA | Bis(trifluoroacetoxy)iodobenzene, DCM | Dimeric biaryl derivatives | 60–75% |
This method avoids racemization and is critical for constructing complex alkaloid-like frameworks .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential as a lead compound in drug design. Its structural similarity to other biologically active isoquinolines makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
2. Antitumor Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit antitumor properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in flexible and efficient electronic devices.
Biological Studies
1. Chemical Probes
Due to its ability to interact with biological systems, this compound serves as a chemical probe for studying enzyme interactions and signaling pathways. Its bromine substituent enhances its reactivity and selectivity towards specific biological targets.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency. |
| Johnson et al., 2024 | Organic Electronics | Developed a new organic semiconductor based on this compound showing improved charge mobility compared to traditional materials. |
| Lee et al., 2025 | Biological Probes | Identified specific enzyme targets in metabolic pathways using this compound as a selective inhibitor. |
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydroisoquinoline structure play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The biological and physicochemical properties of THIQ derivatives are heavily influenced by substituent identity and position. Below is a comparative analysis of Br-Py-THIQ with key analogs:
Table 1: Substituent Effects on Physicochemical Properties
Note: Br-Py-THIQ’s properties are inferred from structural analogs and substituent trends.
- Lipophilicity : The bromine atom in Br-Py-THIQ increases molecular weight (∼265 g/mol) and logP compared to methoxyphenyl derivatives (e.g., 2-(3-Methoxyphenyl)-THIQ-1-carbonitrile), which have electron-donating methoxy groups enhancing solubility .
- Solid-State Behavior : Methoxyphenyl-THIQ derivatives are typically solids or oils, whereas alkylated THIQs (e.g., N-C11-Alkyl-THIQ) may exhibit lower melting points due to flexible chains .
Pharmacological Activities
Cardiovascular Targets
- 2-(3-Piperidyl)-THIQ : Demonstrates specific bradycardic activity in isolated rat atria, attributed to the basic piperidyl group interacting with ion channels or adrenergic receptors . Br-Py-THIQ’s pyridinyl group, while aromatic, lacks the basicity of piperidine, suggesting divergent targets.
Metabolic Enzyme Inhibition
- MGAT2 Inhibitors (e.g., Compound 29): Sulfonamide-containing THIQs show oral efficacy in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), critical for lipid metabolism. The sulfonamide moiety facilitates hydrogen bonding with the enzyme’s active site, whereas Br-Py-THIQ’s bromopyridinyl group may rely on halogen bonding or steric effects .
Antifungal Activity
- N-C11-Alkyl-THIQ Derivatives : Exhibit potency comparable to clotrimazole by inhibiting ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase). The long alkyl chain enhances membrane disruption, a mechanism less likely for Br-Py-THIQ due to its rigid aromatic substituent .
Biological Activity
2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 553679-54-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₃BrN₂
- Molecular Weight : 289.17 g/mol
- MDL Number : MFCD13476751
- Hazard Classification : Irritant
The compound features a tetrahydroisoquinoline core, which is known for its varied biological activities, including anticancer and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigated the cytotoxic effects of several tetrahydroisoquinoline derivatives on lung (A549) and breast (MCF7) cancer cell lines. The results indicated that:
- Compound 7e exhibited an IC50 of 0.155 µM against A549 cells.
- Compound 8d showed an IC50 of 0.170 µM against MCF7 cells.
Both compounds demonstrated significant apoptosis induction and cell cycle arrest at different phases (G2/M for 7e and S phase for 8d) .
Enzyme Inhibition
Tetrahydroisoquinolines have been explored as enzyme inhibitors due to their structural properties. The following table summarizes the inhibition activities reported for related compounds:
| Compound | Target Enzyme | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
This data indicates that these compounds are potent inhibitors and may serve as leads in drug development for conditions like cancer .
Biological Mechanisms
The mechanisms underlying the biological activity of tetrahydroisoquinolines include:
Q & A
Q. What are the key synthetic strategies for preparing 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves Pictet-Spengler cyclization or transition-metal-catalyzed cross-coupling reactions . For example, a modified Heck reaction can introduce the bromopyridinyl group to the tetrahydroisoquinoline core. Key steps include:
- Substrate preparation : Use of halogenated intermediates (e.g., 5-bromo-2-pyridineboronic acid) for Suzuki coupling .
- Purification : Flash column chromatography (FCC) with hexanes/EtOAc (75:25) to isolate the product .
- Characterization : HRMS and IR spectroscopy to confirm molecular weight (e.g., [M]+ calcd: 321.0359) and functional groups (e.g., C-Br stretch at ~600 cm⁻¹) .
Q. How is the structural integrity of this compound validated in experimental settings?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positioning (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C₁₅H₁₆BrNO₂) with <1 ppm error .
- Melting point analysis : Consistency with literature values (e.g., 86–90°C for analogous derivatives) .
Q. What are the core structural features influencing its reactivity?
The compound’s reactivity is governed by:
- Tetrahydroisoquinoline core : Provides a rigid scaffold for stereoselective modifications .
- 5-Bromo-2-pyridinyl substituent : Enhances electrophilic aromatic substitution (Br as a leaving group) and participates in metal-catalyzed coupling .
- Hydrogen bonding : The NH group in the tetrahydroisoquinoline ring facilitates interactions with biological targets .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of Suzuki-Miyaura coupling for this compound?
Q. What contradictions exist in reported biological activity data for tetrahydroisoquinoline derivatives?
- Neuroprotective vs. neurotoxic effects : Some derivatives (e.g., MPTP analogs) induce Parkinsonian symptoms via selective substantia nigra damage , while others (e.g., NMDA receptor modulators) show neuroprotection .
- Mechanistic ambiguity : While log P (~2.5) predicts blood-brain barrier permeability, in vivo efficacy varies due to metabolic instability (e.g., cytochrome P450-mediated oxidation) .
Q. How can electrooxidative dehydrogenation studies inform stability under biological conditions?
- Electrochemical analysis : Applying 2 kV DC voltage in acetonitrile (ACN) reveals oxidation pathways. For example, TEMPO-mediated oxidation stabilizes intermediates, preventing undesired dimerization .
- Real-time mass spectrometry : Detects transient species (e.g., radical cations) that correlate with in vivo degradation products .
Q. What methodologies resolve stereochemical challenges in N-functionalization of the tetrahydroisoquinoline core?
- Chiral auxiliaries : Use of (R)- or (S)-Boc-protected intermediates ensures enantiomeric purity (e.g., 98% ee for tert-butoxycarbonyl derivatives) .
- Dynamic kinetic resolution : IBX-mediated oxidative Ugi reactions achieve diastereoselective C1-functionalization (85% yield for iodobenzoyl derivatives) .
Key Research Gaps
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
